molecular formula C9H8F3NO3S B052374 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid CAS No. 115957-22-7

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

Cat. No. B052374
M. Wt: 267.23 g/mol
InChI Key: LAPSEFLUNMVPQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid often involves acylation reactions and the use of trifluoroacetic anhydride with various heterocyclic substrates. For example, a related compound, N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, was synthesized via the acylation of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, prepared using a microwave-assisted Gewald reaction. This method is notable for its short reaction time, high yield, and environmentally friendly approach (Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex conformational arrangements and bonding patterns, as exemplified by the detailed crystal structure analysis. For instance, the structure of a similar compound was elucidated using X-ray diffraction, revealing the planarity of the thiophene ring and the specific conformation of the cyclohexene ring, which adopts a half-chair conformation (Wang et al., 2014).

Chemical Reactions and Properties

Compounds with the thiophene and trifluoroacetamido groups participate in various chemical reactions, including thiophenylmethylation and thioalkylmethylation. These reactions are facilitated by catalysts like trifluoroacetic acid and involve domino three-component coupling, indicating the reactive versatility of such molecules (Mudududdla et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid and its derivatives are synthesized through various chemical reactions that involve acylation, cyclization, and condensation processes. These compounds are characterized using advanced techniques such as IR, NMR, MS, elemental analysis, and X-ray single-crystal diffraction. The structural analysis reveals significant insights into their conformation and planarity, contributing to the understanding of their chemical properties and potential applications in material science and pharmaceuticals (Wang et al., 2014).

Antiproliferative Activity

Research has shown that certain derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid exhibit moderate cytotoxic activity against cancer cells. These findings are based on the synthesis of novel Pt(II)-complexes with an L-alanyl-based ligand, demonstrating the potential of these compounds in cancer research and treatment. The complexes' ability to bind DNA sequences highlights their significance in developing targeted therapies for various cancers (Riccardi et al., 2019).

Conductive Polymers and Electrochromic Properties

The chemical versatility of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid allows for its use in the synthesis of conductive polymers. These polymers exhibit electrochromic properties, which are valuable for applications in electronic displays, smart windows, and low-energy consumption devices. The polymers can undergo color changes upon electrical stimulation, indicating their potential in developing new materials for electronics and photonics industries (Camurlu et al., 2005).

Solar Cell Applications

Derivatives of 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have been explored for their use in solar cell applications. Molecular engineering of organic sensitizers incorporating thiophene units has led to high efficiencies in converting sunlight into electrical energy. These sensitizers are designed to enhance the photovoltaic performance of dye-sensitized solar cells (DSSCs), offering a promising route for the development of renewable energy technologies (Kim et al., 2006).

Responsive DNA-Binding Polymers

In the field of biotechnology, cationic polythiophenes derived from 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid have shown potential as responsive DNA-binding polymers. These materials can form polyplexes with DNA, suggesting their application in gene delivery and theranostics. The ability to bind DNA at specific ratios highlights the utility of these polymers in designing gene therapy vectors and investigating gene function (Carreon et al., 2014).

properties

IUPAC Name

3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3S/c10-9(11,12)8(16)13-5(4-7(14)15)6-2-1-3-17-6/h1-3,5H,4H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPSEFLUNMVPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382436
Record name 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid

CAS RN

115957-22-7
Record name 3-(Thiophen-2-yl)-3-(2,2,2-trifluoroacetamido)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115957-22-7
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